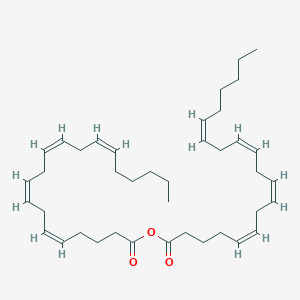
Arachidonic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonic anhydride is a chemical compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. It is an important intermediate in various biochemical processes and is involved in the synthesis of several bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes . These lipids play crucial roles in inflammation, immunity, and other physiological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arachidonic anhydride can be synthesized through the dehydration of arachidonic acid. This process typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of acid chlorides and carboxylate salts to form the anhydride through nucleophilic acyl substitution . This method allows for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Arachidonic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form arachidonic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a catalyst.
Aminolysis: Amines (e.g., ammonia, primary or secondary amines), typically under mild heating.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Major Products:
Hydrolysis: Arachidonic acid.
Alcoholysis: Arachidonic esters.
Aminolysis: Arachidonic amides.
Reduction: Primary alcohols derived from arachidonic acid.
Wissenschaftliche Forschungsanwendungen
Arachidonic anhydride has several applications in scientific research:
Wirkmechanismus
Arachidonic anhydride exerts its effects primarily through its conversion to arachidonic acid and subsequent metabolism to eicosanoids. These eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, act as signaling molecules that regulate various physiological processes . The molecular targets of these eicosanoids include cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the formation of prostaglandins, and lipoxygenase enzymes, which are involved in leukotriene synthesis .
Vergleich Mit ähnlichen Verbindungen
Arachidonic Acid: The precursor to arachidonic anhydride, involved in the same metabolic pathways.
Prostaglandins: Bioactive lipids derived from arachidonic acid, involved in inflammation and other physiological functions.
Thromboxanes: Another class of eicosanoids derived from arachidonic acid, involved in platelet aggregation and blood clotting.
Leukotrienes: Eicosanoids derived from arachidonic acid, involved in immune responses and inflammation.
Uniqueness: this compound is unique in its role as an intermediate in the synthesis of various bioactive lipids. Its ability to undergo multiple chemical reactions makes it a versatile compound in organic synthesis and biochemical research. Unlike its derivatives, this compound itself does not have direct biological activity but serves as a crucial precursor in the biosynthesis of eicosanoids .
Eigenschaften
Molekularformel |
C40H62O3 |
|---|---|
Molekulargewicht |
590.9 g/mol |
IUPAC-Name |
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C40H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32H,3-10,15-16,21-22,27-28,33-38H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |
InChI-Schlüssel |
FFBZPQRGHCBZJB-XCHUKFSYSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
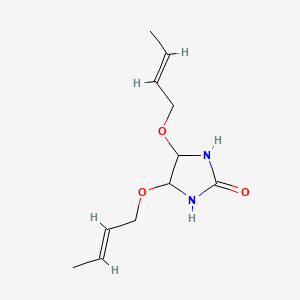
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
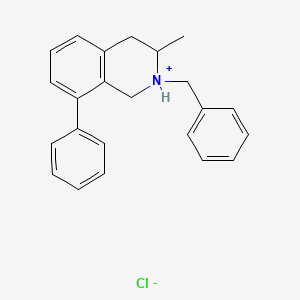
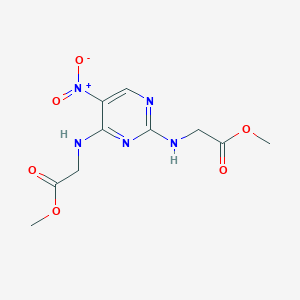
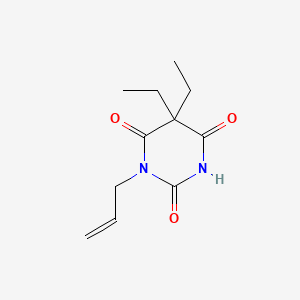

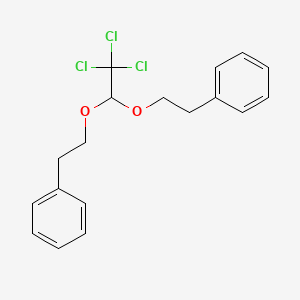
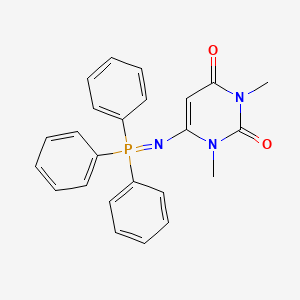
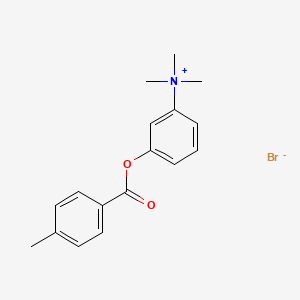
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

